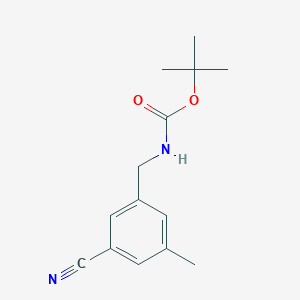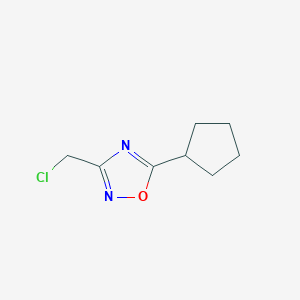
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Übersicht
Beschreibung
“4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is represented by the linear formula: C11H18N4S1 . More detailed structural analysis would require specific experimental data or computational modeling.
Physical And Chemical Properties Analysis
The compound is available in solid form . It’s important to note that the storage temperature is room temperature . The compound has a molecular weight of 211.09 .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazole derivatives, including the 4H-1,2,4-triazole moiety, are significant in the development of new drugs due to their diverse biological activities. Research has shown that these compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. The versatility of triazole derivatives comes from their ability to present several structural variations, maintaining the same numbers of carbon and nitrogen atoms, which makes them a focal point in synthesizing new chemical entities and pharmaceuticals. Notably, the synthesis of these derivatives also raises considerations for green chemistry, energy saving, and sustainability, reflecting a push towards more environmentally friendly research practices (Ferreira et al., 2013).
Piperidine Derivatives in Therapeutic Use
Piperidine derivatives are another class of compounds with significant scientific and therapeutic interest. These derivatives are key pharmacophoric groups in several antipsychotic agents, demonstrating that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The exploration of these derivatives underlines the importance of specific structural features in developing targeted therapies (Sikazwe et al., 2009).
Furthermore, the piperazine scaffold, closely related to piperidine, is integral in numerous marketed drugs across various therapeutic categories, including anticancer, antiviral, and anti-inflammatory agents. The structural modification of the piperazine nucleus significantly impacts the medicinal potential of resulting molecules, highlighting the scaffold's flexibility in drug discovery. This adaptability underscores the piperazine and piperidine rings' contribution to identifying and designing new drug candidates with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Safety And Hazards
The compound is classified under GHS07 and GHS09 hazard pictograms . It has hazard statements H315 - H319 - H410, indicating that it can cause skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Eigenschaften
IUPAC Name |
4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9(1)14-7-12-13-10(14)8-3-5-11-6-4-8/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMXTDPZRWMBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)


![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)



![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)